molecular formula C14H13NO4 B11816953 [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate

[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate

Cat. No.: B11816953
M. Wt: 259.26 g/mol
InChI Key: CKWSVTLNFBGMKR-UHFFFAOYSA-N
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Description

[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is an organic compound with the molecular formula C14H13NO4 It is characterized by the presence of a pyrrolidine-2,5-dione moiety attached to a phenyl ring, which is further connected to a butanoate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate typically involves the esterification of 4-(2,5-dioxopyrrol-1-yl)benzoic acid with butanoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the pyrrolidine-2,5-dione moiety to a pyrrolidine ring.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions include carboxylic acids, reduced pyrrolidine derivatives, and various substituted phenyl butanoates.

Scientific Research Applications

Chemistry

In chemistry, [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein-ligand interactions. Its ability to form stable complexes with biological macromolecules makes it a valuable tool in biochemical assays.

Medicine

In medicinal chemistry, this compound is explored for its potential as a therapeutic agent. It is investigated for its anti-inflammatory, anticancer, and antimicrobial properties. The compound’s ability to target specific biological pathways makes it a promising candidate for drug development .

Industry

Industrially, the compound is used in the production of advanced materials, including polymers and coatings. Its chemical stability and reactivity make it suitable for various industrial applications, such as in the manufacture of adhesives and sealants.

Mechanism of Action

The mechanism of action of [4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[4-(2,5-Dioxopyrrol-1-yl)phenyl] butanoate is unique due to its combination of the pyrrolidine-2,5-dione moiety with a phenyl butanoate structure. This unique arrangement imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C14H13NO4

Molecular Weight

259.26 g/mol

IUPAC Name

[4-(2,5-dioxopyrrol-1-yl)phenyl] butanoate

InChI

InChI=1S/C14H13NO4/c1-2-3-14(18)19-11-6-4-10(5-7-11)15-12(16)8-9-13(15)17/h4-9H,2-3H2,1H3

InChI Key

CKWSVTLNFBGMKR-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)OC1=CC=C(C=C1)N2C(=O)C=CC2=O

Origin of Product

United States

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